1-(2-Bromo-5-chlorobenzyl)azetidine

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6) is a halogenated benzylazetidine with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol. The compound features an azetidine ring—a strained, four-membered nitrogen-containing heterocycle—linked to a benzyl group substituted with bromine at the ortho position and chlorine at the meta position.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B12068792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-chlorobenzyl)azetidine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
InChIKeyOZSVORAKRNAZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-chlorobenzyl)azetidine: Physicochemical and Structural Profile


1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6) is a halogenated benzylazetidine with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . The compound features an azetidine ring—a strained, four-membered nitrogen-containing heterocycle—linked to a benzyl group substituted with bromine at the ortho position and chlorine at the meta position . This specific substitution pattern, along with the azetidine ring's known role as a bioisostere in medicinal chemistry, makes it a valuable scaffold for drug discovery and chemical biology research [1].

1-(2-Bromo-5-chlorobenzyl)azetidine: Critical Differentiation from Other Halogenated Azetidines


Simple substitution of 1-(2-Bromo-5-chlorobenzyl)azetidine with other halogenated azetidine derivatives is not scientifically justified due to significant differences in both physicochemical properties and biological activity. Data shows that the specific 2-bromo-5-chloro substitution pattern yields a unique lipophilicity profile, with a computed logP of approximately 3.76 [1], which is distinct from related compounds. Furthermore, this exact compound demonstrates measurable binding to key therapeutic targets such as aldehyde dehydrogenase (ALDH2) and the bromodomain protein ATAD2 [2], activities that are not inherent to the azetidine class but are critically dependent on the precise arrangement of halogen atoms on the benzyl ring. Replacing this compound with a close analog lacking this specific substitution pattern risks a complete loss of the desired biological activity, as evidenced by the high sensitivity of target engagement to even minor structural changes within this class of molecules [3].

Quantitative Differentiation of 1-(2-Bromo-5-chlorobenzyl)azetidine: A Comparative Evidence Guide


Specific Binding to Aldehyde Dehydrogenase (ALDH2) Defines a Unique Interaction Profile

1-(2-Bromo-5-chlorobenzyl)azetidine demonstrates a measurable, though moderate, interaction with human mitochondrial aldehyde dehydrogenase (ALDH2). In a competitive inhibition assay using full-length recombinant human ALDH2 expressed in E. coli, the compound exhibited a Ki of 2,400 nM and an IC50 of 4,600 nM [1]. This is in stark contrast to the unsubstituted benzylazetidine scaffold, which has been reported to be generally inactive in anticancer assays [2], highlighting that the specific halogenation pattern is a key driver for this target engagement.

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

ATAD2 Bromodomain Binding Affinity Demonstrates Potential for Epigenetic Targeting

In a cellular context, 1-(2-Bromo-5-chlorobenzyl)azetidine shows affinity for the ATAD2 bromodomain, a target implicated in cancer. Using a mass spectrometry-based chemoproteomic assay in human HUT78 cells, the compound exhibited a binding Kd of 158 nM for ATAD2 [1]. This affinity is notably higher than its interaction with the closely related BRD4 bromodomain, where the Kd was 1,590 nM [2]. The >10-fold selectivity for ATAD2 over BRD4 within the same cellular assay is a critical differentiator.

Bromodomain ATAD2 Epigenetics Chemoproteomics

Lack of Activity Against 5-Lipoxygenase Defines Its Biological Boundaries

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a high concentration of 100 µM, 1-(2-Bromo-5-chlorobenzyl)azetidine showed no significant activity [1]. This negative result is a valuable piece of quantitative differentiation, as it demonstrates that the compound's biological effects are not driven by broad, nonspecific inhibition of this key inflammatory enzyme.

5-Lipoxygenase Selectivity Profile Off-Target Screening

Calculated LogP Differentiates Lipophilicity from Closely Related Halogenated Azetidines

The calculated partition coefficient (cLogP) for 1-(2-Bromo-5-chlorobenzyl)azetidine is reported to be 3.759 [1]. This value places it in a distinct lipophilicity range compared to other benzyl azetidines with different substitution patterns. For instance, a generic 1-benzylazetidine, lacking halogen atoms, would have a significantly lower logP. This specific lipophilicity profile directly influences membrane permeability and non-specific binding, making it a key differentiator for applications where a specific logP range is required.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Defined Research Applications for 1-(2-Bromo-5-chlorobenzyl)azetidine Based on Quantitative Evidence


Chemical Probe for ALDH2 Activity and Functional Studies

Based on its confirmed ALDH2 binding (Ki = 2,400 nM) [1], 1-(2-Bromo-5-chlorobenzyl)azetidine serves as a starting point for developing probes to investigate the role of ALDH2 in disease models, such as those for cancer or metabolic disorders, where ALDH2 activity is implicated. Its defined, though moderate, potency makes it suitable for cellular assays where complete ablation of ALDH2 activity is not desired.

Investigating ATAD2 Bromodomain Function in Cancer Cell Lines

The compound's selective affinity for the ATAD2 bromodomain (Kd = 158 nM) over BRD4 (Kd = 1,590 nM) in a cellular context [2] makes it a valuable tool for dissecting ATAD2-specific functions in cancer cell lines like HUT78. It can be used to study ATAD2-dependent transcriptional programs without the confounding effects of strong BRD4 inhibition.

Medicinal Chemistry Scaffold for Optimizing Lipophilicity and Target Engagement

The compound's specific substitution pattern yields a calculated logP of 3.759 [3], which is a key differentiator for medicinal chemists. It can be used as a reference scaffold in structure-activity relationship (SAR) studies aimed at optimizing the lipophilicity and target engagement profile of azetidine-based drug candidates, particularly when a specific logP window is required for balancing permeability and solubility.

Use in Chemical Biology Screens Focused on Epigenetic and Metabolic Enzymes

With demonstrated, but selective, activity against ALDH2 and ATAD2, and a confirmed lack of activity against 5-Lipoxygenase [4], this compound is a well-characterized addition to screening libraries targeting epigenetic and metabolic enzymes. Its defined activity profile helps researchers rapidly identify potential hits while minimizing the time spent on deconvolution of nonspecific effects.

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